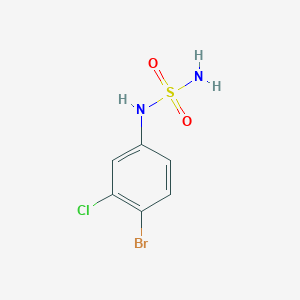

N-(4-Bromo-3-chlorophenyl)aminosulfonamide

Description

N-(4-Bromo-3-chlorophenyl)aminosulfonamide is a sulfonamide derivative featuring a 4-bromo-3-chlorophenyl group attached to the sulfonamide nitrogen. Sulfonamides are widely utilized in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition.

Properties

IUPAC Name |

1-bromo-2-chloro-4-(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2S/c7-5-2-1-4(3-6(5)8)10-13(9,11)12/h1-3,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYISKCLXSRTZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-chlorophenyl)aminosulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of N-(4-Bromo-3-chlorophenyl)aminosulfonamide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-chlorophenyl)aminosulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfonic acids or sulfinamides .

Scientific Research Applications

N-(4-Bromo-3-chlorophenyl)aminosulfonamide is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-chlorophenyl)aminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide

- Molecular Formula : C₁₃H₁₂BrClN₂O₃S

- Molecular Weight : 391.67

- Key Features: Substituents: 3-bromo, 4-methoxy on one phenyl ring; 4-chloro and 3-amino on the sulfonamide-linked benzene. The methoxy group may confer metabolic stability, while the amino group provides an additional hydrogen-bonding site for target interaction.

- Applications : Likely used as a pharmaceutical intermediate, given its structural complexity and halogenation pattern .

N-(4-{[(4-Bromo-3-chlorophenyl)amino]sulfonyl}phenyl)acetamide

- Molecular Formula : C₁₄H₁₂BrClN₂O₃S

- Molecular Weight : 403.68

- Key Features: Substituents: Acetamide group on the sulfonamide-linked phenyl ring; retains the 4-bromo-3-chlorophenyl moiety. The acetamide introduces a hydrogen-bond acceptor/donor, which may improve binding affinity to biological targets like enzymes or receptors. Higher molecular weight (403.68 vs. ~391 for the target compound) could reduce bioavailability due to increased steric hindrance.

- Applications: Potential use in drug design for targeted therapies, leveraging the acetamide’s electronic effects .

N-[(2H-1,3-Benzodioxol-5-yl)methyl]aminosulfonamide

- Molecular Formula : C₈H₁₀N₂O₄S

- Molecular Weight : 230.24

- Key Features: Substituents: Benzodioxole (electron-rich bicyclic ether) replaces the halogenated phenyl group. Lower molecular weight (230.24) suggests reduced steric bulk, possibly favoring passive diffusion across membranes.

- Applications : May serve as a scaffold for central nervous system (CNS) drugs due to benzodioxole’s prevalence in neuroactive compounds .

6-(N-(4-Bromo-3-chlorophenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

- Molecular Formula: Not explicitly stated, but ES-LCMS m/z: 528 (M+1) suggests a molecular weight of ~525.

- Key Features :

- Complex structure with benzofuran, cyclopropyl, and fluorophenyl groups.

- The fluorophenyl and cyclopropyl groups likely enhance metabolic stability and target selectivity.

- High molecular weight (≈527) may limit oral bioavailability but could improve receptor affinity in specific therapeutic contexts.

- Applications : Part of GSK8175 optimization, indicating relevance in antiviral or anticancer drug development .

Structural and Functional Analysis Table

Key Observations

- Halogen Effects : Bromine and chlorine in the target compound and analogs enhance lipophilicity, favoring hydrophobic binding pockets in enzymes or receptors.

- Polar Groups : Methoxy (in ) and acetamide (in ) improve solubility but may alter pharmacokinetic profiles.

- Structural Complexity : Larger analogs (e.g., ) demonstrate tailored receptor interactions but face bioavailability challenges.

- Electron-Rich Moieties : Benzodioxole (in ) offers metabolic resistance, advantageous in CNS drug design.

Biological Activity

N-(4-Bromo-3-chlorophenyl)aminosulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of N-(4-Bromo-3-chlorophenyl)aminosulfonamide is CHBrClNOS, indicating the presence of bromine and chlorine substituents on the phenyl ring, which significantly influence its biological behavior. The sulfonamide group is known for its role in various biological mechanisms, including enzyme inhibition and interaction with cellular targets.

1. Antimicrobial Activity

N-(4-Bromo-3-chlorophenyl)aminosulfonamide has demonstrated significant antimicrobial properties against various bacterial strains. Studies have indicated that compounds with similar sulfonamide structures exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

This data suggests that N-(4-Bromo-3-chlorophenyl)aminosulfonamide could serve as a lead compound for developing new antibiotics, especially in the context of rising antibiotic resistance.

2. Anticancer Activity

Recent studies have also explored the anticancer potential of N-(4-Bromo-3-chlorophenyl)aminosulfonamide. The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HT-29) cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

| HT-29 | 25 |

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The biological activity of N-(4-Bromo-3-chlorophenyl)aminosulfonamide can be attributed to its ability to interact with specific enzymes and cellular targets:

- Enzyme Inhibition : Like many sulfonamides, this compound may inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway in bacteria.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases or by modulating Bcl-2 family proteins.

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives, including N-(4-Bromo-3-chlorophenyl)aminosulfonamide, found that it exhibited superior antimicrobial activity compared to traditional sulfa drugs. The study highlighted its effectiveness against multi-drug resistant strains of bacteria.

- Anticancer Properties : In vitro assays revealed that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways. Further investigation into its effects on tumor xenografts in animal models is warranted to evaluate its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.